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Compound of Interest

Compound Name: Onc112

Cat. No.: B15563253 Get Quote

This guide provides a comprehensive overview of the molecular interactions between the

proline-rich antimicrobial peptide (PrAMP) Onc112 and the bacterial ribosome. The information

is intended for researchers, scientists, and drug development professionals working on novel

antibiotics.

Executive Summary
Onc112 is a potent inhibitor of bacterial protein synthesis that targets the 70S ribosome. Its

unique mechanism of action involves binding to multiple functional sites within the ribosome,

leading to the stalling of translation at the initiation phase. This multi-pronged approach to

inhibition makes Onc112 a promising candidate for the development of new antibiotics that

could circumvent existing resistance mechanisms.

Mechanism of Action
Onc112 exerts its antimicrobial effect by binding within the nascent peptide exit tunnel (NPET)

of the 50S ribosomal subunit.[1][2] The peptide forms a 34 Å-long plug that obstructs the

passage of newly synthesized peptides.[3][4] This binding event has several critical

consequences for ribosomal function:

Interference with the Peptidyl Transferase Center (PTC): The N-terminus of Onc112 reaches

into the PTC, where it sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at

the A-site.[1][5]
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P-site Disruption: The binding of Onc112 also interferes with the peptidyl-tRNA located in the

P-site.[3][4]

Inhibition of Translation Elongation: By blocking the A and P sites, Onc112 prevents the

formation of peptide bonds and the subsequent translocation of the nascent polypeptide

chain.[4][6]

Destabilization of the Initiation Complex: The presence of Onc112 in the exit tunnel

destabilizes the 70S initiation complex, leading to the dissociation of the initiator fMet-tRNA

from the P-site.[1][5] This effectively traps the ribosome in a non-productive state, preventing

the transition to the elongation phase of protein synthesis.[1][2][7]

A key feature of Onc112's mechanism is its simultaneous interaction with three critical

functional sites of the ribosome: the A-site, the P-site, and the peptide exit tunnel.[3][4] This

multi-site binding is thought to significantly reduce the likelihood of bacteria developing

resistance through single-point mutations.[4]

Onc112 Binding Sites
Crystallographic studies have revealed the precise binding location of Onc112 on the Thermus

thermophilus 70S ribosome.[1][2][3] The peptide binds in a reverse orientation compared to a

nascent polypeptide chain.[1][5] The binding site is extensive and involves interactions with the

23S rRNA.

Key Ribosomal Interactions
The interaction of Onc112 with the ribosome involves specific nucleotides of the 23S rRNA. For

instance, the binding of Onc112 reorients nucleotide U2585, which would then clash with the

amino acid moiety of a peptidyl-tRNA in the P-site.[3] Furthermore, in the upper region of the

exit tunnel, the binding of Onc112 influences the conformation of nucleotide A2062.[3]

The binding site of Onc112 overlaps with those of several other classes of ribosome-targeting

antibiotics, including macrolides, lincosamides, and streptogramins.[3]
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The binding affinity of Onc112 to the bacterial ribosome has been quantified, demonstrating a

strong interaction.

Parameter Value Organism Reference

Crystal Structure

Resolution
2.9 Å Thermus thermophilus [3]

Crystal Structure

Resolution
3.1 Å Thermus thermophilus [1][2]

Dissociation Constant

(Kd)
~75 nmol/L Escherichia coli [8]

Dissociation Constant

(Kd)
~75 nmol/L

Klebsiella

pneumoniae
[8]

Dissociation Constant

(Kd)
~75 nmol/L

Acinetobacter

baumannii
[8]

Dissociation Constant

(Kd)
36 nmol/L

Pseudomonas

aeruginosa
[8]

Dissociation Constant

(Kd)
102 nmol/L

Staphylococcus

aureus
[8]

Relative Binding

Affinity

~50-fold stronger than

to DnaK
E. coli [3][4][6]

Experimental Protocols
The elucidation of the Onc112-ribosome interaction has been primarily achieved through X-ray

crystallography and biochemical assays.

X-ray Crystallography
Objective: To determine the three-dimensional structure of Onc112 in complex with the

bacterial 70S ribosome.

Methodology:
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Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial species,

such as Thermus thermophilus or Escherichia coli.

Complex Formation: The purified 70S ribosomes are incubated with a molar excess of

Onc112, along with mRNA and a tRNA mimic (e.g., fMet-tRNAfMet) to stabilize the ribosome

in a defined functional state.

Crystallization: The Onc112-70S ribosome complex is crystallized using vapor diffusion

techniques. This involves screening a wide range of buffer conditions, precipitants, and

temperatures to find conditions that promote the growth of well-ordered crystals.

Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at

a synchrotron source. Diffraction data are collected on a sensitive detector.

Structure Determination and Refinement: The diffraction data are processed to determine the

electron density map of the complex. The atomic model of the ribosome is then fitted into the

electron density, and the structure is refined to obtain a high-resolution model of the Onc112-

ribosome complex.

Toe-printing Assay
Objective: To map the position of the ribosome on an mRNA molecule and determine the effect

of Onc112 on the initiation of translation.

Methodology:

In Vitro Translation System: A cell-free translation system is assembled containing purified

ribosomes, initiation factors, fMet-tRNAfMet, and a specific mRNA template.

Incubation with Onc112: The translation reaction is initiated in the presence or absence of

Onc112.

Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the

start codon on the mRNA is added to the reaction. Reverse transcriptase is then used to

synthesize a cDNA copy of the mRNA template.
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Analysis: The reverse transcriptase will stop at the position of the ribosome on the mRNA.

The resulting cDNA products are separated by denaturing polyacrylamide gel

electrophoresis and visualized by autoradiography. The presence of a "toe-print" (a band

corresponding to the stalled ribosome) at the initiation codon in the presence of Onc112
indicates that the peptide inhibits the transition from initiation to elongation.
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Caption: Mechanism of Onc112-mediated translation inhibition.

Experimental Workflow: X-ray Crystallography
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Caption: Workflow for determining the Onc112-ribosome structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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